An In-depth Technical Guide to the Synthesis and Characterization of Phenol Hydrates
An In-depth Technical Guide to the Synthesis and Characterization of Phenol Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phenol hydrates, focusing on the well-documented phenol hemihydrate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and key analytical data pertinent to this compound.
Phenol, a fundamental aromatic alcohol, exhibits complex phase behavior when mixed with water. This includes the formation of crystalline hydrates, which are of interest for understanding intermolecular interactions and as potential solid forms in various applications. The study of these hydrates offers insights into hydrogen bonding, π-interactions, and the influence of water on the crystal engineering of organic molecules.
Synthesis of Phenol Hemihydrate
The binary system of phenol and water is characterized by a region of liquid immiscibility and a propensity for phenol-rich solutions to supercool, making the crystallization of the hydrate form challenging. The most commonly reported stable crystalline form is phenol hemihydrate (C₆H₅OH·0.5H₂O).
General Synthesis Principle
The synthesis of phenol hemihydrate does not involve a chemical reaction but is a physical process of crystallization from a stoichiometric mixture of phenol and water. The primary challenge is overcoming the kinetic barrier of nucleation. A widely cited method to achieve this is through rapid cooling to bypass the supercooling phase where anhydrous phenol might otherwise crystallize.
Experimental Protocol: Synthesis by Rapid Cooling
This protocol details the preparation of crystalline phenol hemihydrate.
Materials:
-
Phenol (≥99.5% purity)
-
Deionized water
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Dry ice or liquid nitrogen
-
Mortar and pestle
-
Sample vial with a secure cap
Procedure:
-
Stoichiometric Preparation: In a clean, dry glass vial, combine phenol and deionized water in a 2:1 molar ratio. For example, weigh 1.882 g of phenol (0.02 mol) and 0.180 g of deionized water (0.01 mol).
-
Homogenization: Gently warm the mixture to approximately 45-50°C to melt the phenol and create a homogeneous single-phase liquid. Ensure the vial is capped to prevent evaporation.
-
Rapid Freezing: Immediately plunge the vial containing the hot, homogeneous liquid into a Dewar flask containing a coolant such as dry ice or liquid nitrogen. Maintain submersion for 5-10 minutes to ensure complete and rapid solidification. This process vitrifies the mixture, preventing the separate crystallization of phenol and ice.
-
Crystallization: Transfer the frozen sample to a controlled temperature environment of approximately 0-4°C (e.g., a refrigerator). Allow the sample to slowly warm up and crystallize over several hours to days.
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Sample Collection: Once crystallization is complete, a solid, crystalline mass of phenol hemihydrate will be formed. The sample can be gently broken up and ground to a fine powder using a pre-chilled mortar and pestle for subsequent analysis.
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Storage: Store the resulting phenol hemihydrate powder in a tightly sealed container at low temperature (2-8°C) to prevent dehydration or decomposition.
Characterization of Phenol Hydrates
A multi-technique approach is essential for the unambiguous characterization of phenol hydrates, confirming their structure, composition, and thermal properties.
Crystallographic Analysis
Neutron powder diffraction has been instrumental in accurately determining the crystal structure of phenol hemihydrate. This technique is particularly effective for locating hydrogen atoms, which is critical for understanding the hydrogen-bonding network.
The structure consists of pairs of phenol molecules linked by an inversion center, which are then bridged by a single water molecule through O—H⋯O hydrogen bonds. These units form extended chains that are packed via weaker C—H⋯π interactions between adjacent phenol molecules[1].
Spectroscopic Characterization
Spectroscopy provides information about the functional groups and bonding environments within the hydrate structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of both phenol and water molecules in the hydrate. Key features include the broad O-H stretching band from the hydrogen-bonded network and shifts in the phenol C-O stretching frequency upon hydration.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: While primarily used for quantitative analysis in solution, UV-Vis can confirm the presence of the phenol chromophore in a dissolved sample of the hydrate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of the carbon and hydrogen atoms, providing further structural confirmation.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and phase behavior of phenol hydrates.[2]
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[3] For phenol hemihydrate, one would expect to observe endothermic events corresponding to melting and/or dehydration.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for hydrates, as the mass loss corresponding to the evaporation of water can be precisely quantified to confirm the stoichiometry.[4]
Compositional Analysis
-
Karl Fischer Titration: This is the gold-standard method for accurately determining the water content of a sample. It is used to confirm that the synthesized hydrate has the correct stoichiometric ratio of water to phenol, for instance, the 0.5:1 ratio in the hemihydrate.[5]
Data Presentation
The following tables summarize key quantitative data for phenol and its hemihydrate form.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₅OH·0.5H₂O | [1] |
| Molecular Weight | 103.12 g/mol | Calculated |
| Appearance | Colorless to white crystalline solid | [6] |
| Melting Point (Anhydrous) | 40-42 °C | [7] |
| Boiling Point (Anhydrous) | 182 °C | [7] |
| Density (Anhydrous) | 1.071 g/mL at 25 °C |[7] |
Table 2: Crystallographic Data for Phenol Hemihydrate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbcn | [1] |
| Z (formula units/cell) | 8 | [1] |
| a (Å) | 19.117(3) | [1] |
| b (Å) | 12.871(2) | [1] |
| c (Å) | 7.994(1) | [1] |
| V (ų) | 1964.8(5) |[1] |
Table 3: Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Source |
|---|---|---|
| O⋯H / H⋯O | 15.9 | [1] |
| C⋯H / H⋯C | 33.1 | [1] |
| H⋯H | 49.9 | [1] |
| C⋯C | 0.5 | [1] |
| C⋯O / O⋯C | 0.6 |[1] |
Table 4: Expected Events in Thermal Analysis
| Technique | Expected Event | Approximate Temperature Range |
|---|---|---|
| DSC | Melting/Dehydration of Hydrate | > 40°C |
| TGA | Mass Loss due to Dehydration | Dependent on heating rate |
| TGA | Decomposition of Phenol | > 180°C |
Detailed Experimental Protocols
Protocol: Characterization by FTIR Spectroscopy
Objective: To obtain the infrared spectrum of phenol hemihydrate to identify functional groups.
Apparatus:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
KBr pellet press
Procedure:
-
Sample Preparation: Dry a small amount of potassium bromide (KBr) powder in an oven to remove moisture.
-
In the agate mortar, grind 1-2 mg of the phenol hemihydrate sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to the KBr pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for key peaks, including the broad O-H stretch (3200-3600 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), aromatic C=C stretches (1500-1600 cm⁻¹), and C-O stretch (~1200 cm⁻¹).
Protocol: Characterization by DSC and TGA
Objective: To determine the thermal stability, melting point, and water content of phenol hemihydrate.
Apparatus:
-
Combined TGA/DSC instrument or separate instruments
-
Aluminum or ceramic sample pans with lids
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the phenol hemihydrate powder into a tared TGA/DSC pan.
-
If desired, lightly crimp a lid onto the pan, ensuring a pinhole is present to allow volatiles to escape.
-
Instrument Setup: Place the sample pan into the instrument. Place an empty, tared reference pan in the reference position.
-
TGA/DSC Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10 °C/min.
-
Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
TGA Curve: Analyze the thermogram for mass loss steps. Calculate the percentage mass loss and compare it to the theoretical water content of the hemihydrate (8.73%).
-
DSC Curve: Analyze the heat flow curve for endothermic or exothermic peaks. Identify the onset and peak temperatures for events such as melting and decomposition.
-
Protocol: Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content of the synthesized phenol hydrate.
Apparatus:
-
Volumetric or coulometric Karl Fischer titrator
-
Appropriate Karl Fischer reagents (e.g., one-component titrant like CombiTitrant 5 and a methanol-free solvent)[5]
Procedure:
-
Titrator Preparation: Prepare the titrator according to the manufacturer's instructions. Place the solvent into the titration cell and pre-titrate to a dry, stable endpoint.
-
Sample Introduction: Accurately weigh approximately 50-100 mg of the phenol hemihydrate sample.
-
Quickly introduce the sample into the conditioned titration cell.
-
Titration: Start the titration. The instrument will automatically add titrant until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content based on the sample mass and the volume of titrant consumed.
-
Validation: Perform the analysis in triplicate to ensure reproducibility. Compare the experimental water content to the theoretical value for phenol hemihydrate (8.73%).
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular interactions.
Caption: Experimental workflow for synthesis and characterization of phenol hemihydrate.
Caption: Key intermolecular interactions in the phenol hemihydrate crystal lattice.
Caption: Logical flow of phase behavior in the phenol-water system.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. Determination of Water Content in Phenol Using Karl Fischer Titration [sigmaaldrich.com]
- 6. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol | 108-95-2 [chemicalbook.com]
